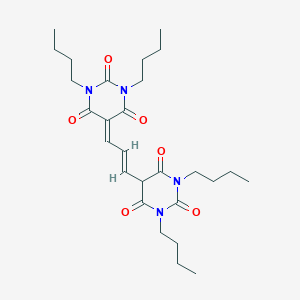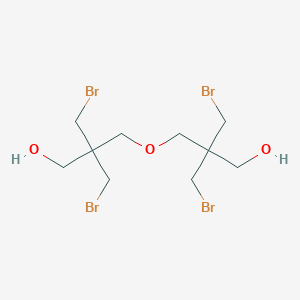
1-Propanol, 3,3'-oxybis[2,2-bis(bromomethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanol, 3,3'-oxybis[2,2-bis(bromomethyl)- is a chemical compound that has been used in various scientific research applications. This compound is also known as 1,3-Bis(bromomethyl)-2,2-bis(bromomethyl)propane-1,3-diol or Bis(tribromomethyl)propanediol. It is a white crystalline solid that is soluble in water and organic solvents. This compound has been synthesized by various methods and has been used in various research studies due to its unique properties.
作用機序
The mechanism of action of 1-Propanol, 3,3'-oxybis[2,2-bis(bromomethyl)- is not well understood. However, it is believed that this compound acts as a crosslinking agent and forms strong covalent bonds with other molecules. This leads to the formation of a stable network of molecules, which enhances the properties of the material.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-Propanol, 3,3'-oxybis[2,2-bis(bromomethyl)-. However, it is believed that this compound may have toxic effects on the human body. It may cause skin irritation, respiratory problems, and gastrointestinal problems. Therefore, it is important to handle this compound with care.
実験室実験の利点と制限
The advantages of using 1-Propanol, 3,3'-oxybis[2,2-bis(bromomethyl)- in lab experiments include its ability to act as a crosslinking agent and its ability to enhance the properties of the material. However, the limitations of using this compound include its potential toxicity and the need for careful handling.
将来の方向性
There are several future directions for the research on 1-Propanol, 3,3'-oxybis[2,2-bis(bromomethyl)-. One possible direction is to study the mechanism of action of this compound in more detail. Another direction is to explore its potential use in the synthesis of new materials and polymers. Furthermore, it would be interesting to investigate the potential use of this compound in the synthesis of new drugs and pharmaceuticals. Finally, it would be important to study the potential toxicity of this compound in more detail and to develop safer methods for handling it in the laboratory.
合成法
The synthesis of 1-Propanol, 3,3'-oxybis[2,2-bis(bromomethyl)- can be achieved by various methods. One of the commonly used methods is the reaction of 1,3-dibromopropane with silver oxide in the presence of water. This reaction leads to the formation of 1,3-Bis(bromomethyl)-2,2-bis(bromomethyl)propane-1,3-diol. Another method involves the reaction of 1,3-dibromopropane with silver carbonate in the presence of water. This reaction leads to the formation of Bis(tribromomethyl)propanediol.
科学的研究の応用
1-Propanol, 3,3'-oxybis[2,2-bis(bromomethyl)- has been used in various scientific research applications. It has been used as a crosslinking agent in the synthesis of polymers. It has also been used as a flame retardant in various materials. This compound has also been used in the synthesis of various organic compounds. In addition, it has been used in the synthesis of various drugs and pharmaceuticals.
特性
CAS番号 |
109678-33-3 |
|---|---|
製品名 |
1-Propanol, 3,3'-oxybis[2,2-bis(bromomethyl)- |
分子式 |
C10H18Br4O3 |
分子量 |
505.86 g/mol |
IUPAC名 |
2-[[2,2-bis(bromomethyl)-3-hydroxypropoxy]methyl]-3-bromo-2-(bromomethyl)propan-1-ol |
InChI |
InChI=1S/C10H18Br4O3/c11-1-9(2-12,5-15)7-17-8-10(3-13,4-14)6-16/h15-16H,1-8H2 |
InChIキー |
PSOOUFUNTVOUML-UHFFFAOYSA-N |
SMILES |
C(C(COCC(CO)(CBr)CBr)(CBr)CBr)O |
正規SMILES |
C(C(COCC(CO)(CBr)CBr)(CBr)CBr)O |
その他のCAS番号 |
109678-33-3 |
ピクトグラム |
Irritant; Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



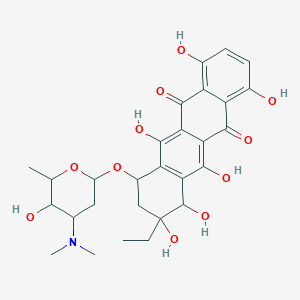
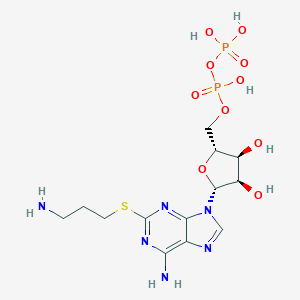
![(2Z,4E)-8-[(3aS,7aS)-7a-methyl-1,5-dioxo-2,3,3a,4,6,7-hexahydroinden-4-yl]-2,8-dihydroxy-5-methyl-6-oxoocta-2,4-dienoic acid](/img/structure/B218281.png)
![Sodium;(5R,6E)-6-[(1-methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B218284.png)
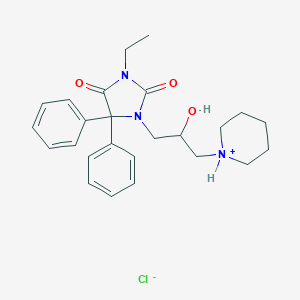
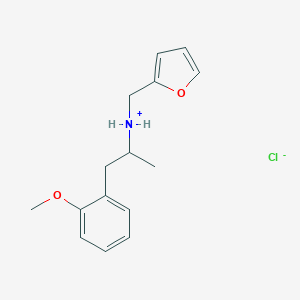


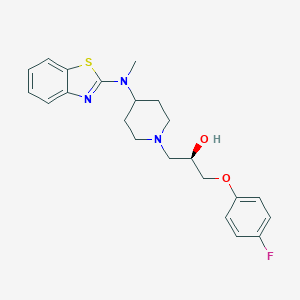
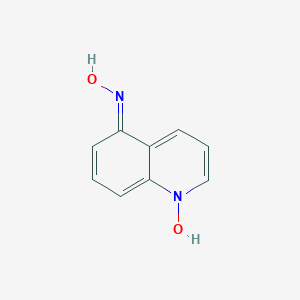
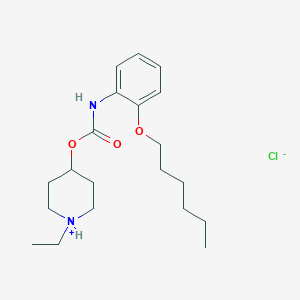
![(Z)-8-[(8E,17Z,27E,31E)-22,26-dihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]-6-methylnon-7-enoic acid](/img/structure/B218337.png)

